Lipophilicity Shift and Predicted CNS Penetration: 3-(Furan-2-yl)-4-phenylbutan-1-amine vs. 4-Phenylbutan-1-amine
The addition of the furan‑2‑yl group to the phenylbutylamine scaffold raises the predicted partition coefficient (ACD/LogP) from 2.36 to 2.87, a ΔLogP of +0.51 . Simultaneously, the polar surface area (PSA) increases from 26 Ų to 39 Ų, while the computed LogD at pH 7.4 shifts from –0.64 (4‑phenylbutan‑1‑amine) to +0.12 for the target compound . This combination moves the molecule into a favorable range for passive CNS penetration (LogP 2–4, PSA <60 Ų) without exceeding the solubility‑limiting lipophilicity often seen with fully aromatic analogs.
| Evidence Dimension | Predicted lipophilicity and polar surface area (ACD/Labs Percepta v14.00) |
|---|---|
| Target Compound Data | ACD/LogP = 2.87; ACD/LogD (pH 7.4) = 0.12; PSA = 39 Ų |
| Comparator Or Baseline | 4‑Phenylbutan‑1‑amine: ACD/LogP = 2.36; LogD (pH 7.4) = –0.64; PSA = 26 Ų |
| Quantified Difference | ΔLogP = +0.51; ΔLogD (pH 7.4) = +0.76; ΔPSA = +13 Ų |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00; pH 7.4 for LogD |
Why This Matters
For CNS‑targeted programs, the 0.76‑unit increase in LogD (pH 7.4) means the compound is 5.8‑fold more lipophilic at blood pH than 4‑phenylbutan‑1‑amine, directly affecting passive brain penetration potential—a key driver for hit‑to‑lead selection.
